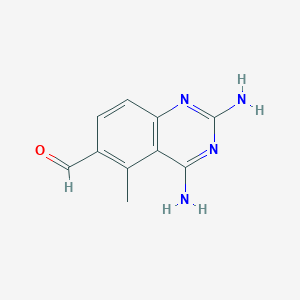
2,4-Diamino-5-methylquinazoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes two amino groups at positions 2 and 4, a methyl group at position 5, and an aldehyde group at position 6 on the quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-diamino-5-methylbenzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and formylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-methylquinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,4-Diamino-5-methylquinazoline-6-carboxylic acid
Reduction: 2,4-Diamino-5-methylquinazoline-6-methanol
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), which plays a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, the compound suppresses the expression of target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth through the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4,6-triamine: Another quinazoline derivative with three amino groups, known for its cytotoxic activity against cancer cells.
2,6-Diaminoquinazolin-4(3H)-one: A quinazolinone derivative with two amino groups, also studied for its anticancer properties.
2,4-Diaminoquinazoline: A simpler analog without the methyl and aldehyde groups, used as an inhibitor of dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methylquinazoline-6-carbaldehyde stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit the Wnt/β-catenin signaling pathway makes it a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
93676-21-2 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2,4-diamino-5-methylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-5-6(4-15)2-3-7-8(5)9(11)14-10(12)13-7/h2-4H,1H3,(H4,11,12,13,14) |
InChI-Schlüssel |
OOLFRSSXCBPUOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)

![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)






